molecular formula C16H13N3O4 B14225085 N-(3-Methoxyphenyl)-5-(2-nitrophenyl)-1,3-oxazol-2-amine CAS No. 830334-42-4

N-(3-Methoxyphenyl)-5-(2-nitrophenyl)-1,3-oxazol-2-amine

Cat. No.: B14225085
CAS No.: 830334-42-4
M. Wt: 311.29 g/mol
InChI Key: RALFUMDSFLDZBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methoxyphenyl)-5-(2-nitrophenyl)-1,3-oxazol-2-amine is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a methoxy group attached to a phenyl ring, a nitrophenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxyphenyl)-5-(2-nitrophenyl)-1,3-oxazol-2-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 3-methoxyaniline and 2-nitrobenzoyl chloride in the presence of a base can lead to the formation of the desired oxazole derivative. The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxyphenyl)-5-(2-nitrophenyl)-1,3-oxazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) or halogens (chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(3-Methoxyphenyl)-5-(2-nitrophenyl)-1,3-oxazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(3-Methoxyphenyl)-5-(2-nitrophenyl)-1,3-oxazol-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like the nitro and methoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-3-methoxyphenyl)-N-(3-nitrophenyl)-2-propenamide
  • 2-(4-Methoxyphenyl)-3-(2-nitrophenyl)acrylonitrile

Uniqueness

N-(3-Methoxyphenyl)-5-(2-nitrophenyl)-1,3-oxazol-2-amine stands out due to its unique combination of functional groups and the oxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse research applications.

Properties

CAS No.

830334-42-4

Molecular Formula

C16H13N3O4

Molecular Weight

311.29 g/mol

IUPAC Name

N-(3-methoxyphenyl)-5-(2-nitrophenyl)-1,3-oxazol-2-amine

InChI

InChI=1S/C16H13N3O4/c1-22-12-6-4-5-11(9-12)18-16-17-10-15(23-16)13-7-2-3-8-14(13)19(20)21/h2-10H,1H3,(H,17,18)

InChI Key

RALFUMDSFLDZBH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC=C(O2)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.